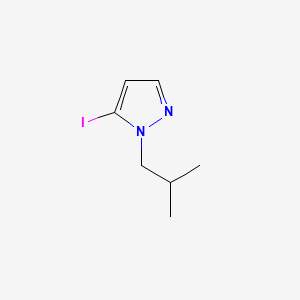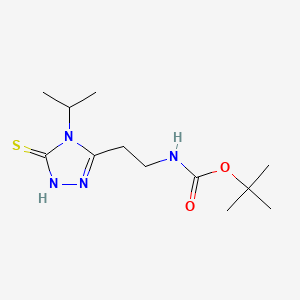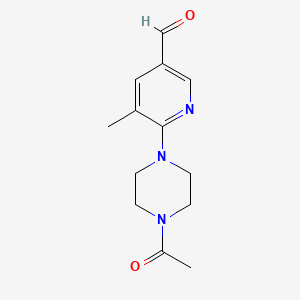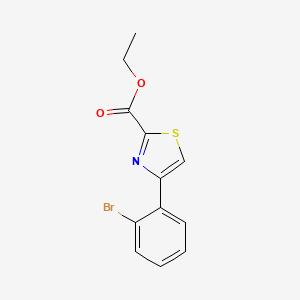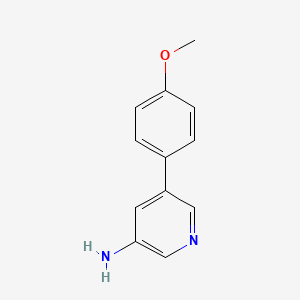![molecular formula C8H7BrN2OS B578633 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1313712-31-0](/img/structure/B578633.png)
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: is a heterocyclic compound that contains a bromine atom, two methyl groups, and a thieno[3,2-d]pyrimidin-4(3H)-one core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the bromination of 2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced derivatives with different hydrogenation levels.
科学研究应用
Chemistry: 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of materials with specific properties for various applications.
作用机制
The mechanism of action of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the thieno[3,2-d]pyrimidin-4(3H)-one core can form specific interactions with these targets, leading to the modulation of biological pathways and therapeutic effects.
相似化合物的比较
2,6-Dimethylthieno[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.
7-Iodo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: Contains an iodine atom, potentially leading to different reactivity and applications.
Uniqueness: The presence of the bromine atom in 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one imparts unique reactivity and properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable building block in synthetic chemistry and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
7-bromo-2,6-dimethyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLAAAJAIDMRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=O)NC(=N2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724915 |
Source


|
| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-31-0 |
Source


|
| Record name | 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


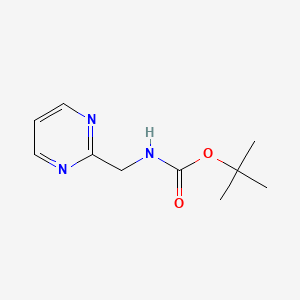
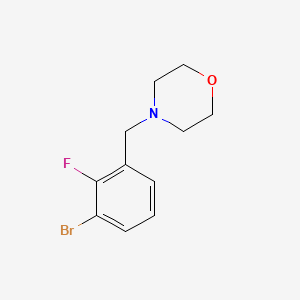
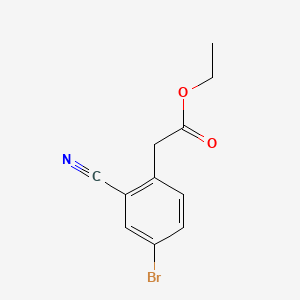
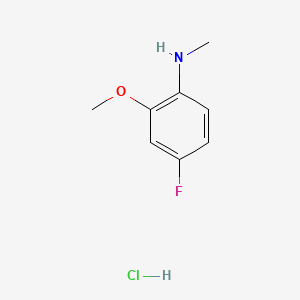
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)
